

Application of 2-Methylbutyl Isovalerate in Flavoromics Research

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Compound of Interest

Compound Name: 2-Methylbutyl isovalerate

Cat. No.: B1581877

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Application Note AP-FV-001

Introduction

2-Methylbutyl isovalerate, also known as 2-methylbutyl 3-methylbutanoate, is a volatile ester compound that contributes significantly to the characteristic fruity, apple-like, and slightly cheesy aroma profiles of various foods and beverages.^{[1][2][3][4][5]} Its presence and concentration are critical in defining the sensory quality of products such as tomatoes, cheese, sherry, and whiskey.^{[3][5]} In the field of flavoromics, which employs a comprehensive approach to study the complex mixture of compounds that create flavor, **2-methylbutyl isovalerate** serves as an important marker for flavor profiling, quality control, and product development.

Flavoromics research integrates analytical chemistry with sensory science to correlate chemical composition with flavor perception.^{[6][7][8][9]} This application note provides detailed protocols for the analysis of **2-methylbutyl isovalerate** in food and beverage matrices using gas chromatography-mass spectrometry (GC-MS) and for conducting sensory evaluation to understand its contribution to the overall flavor profile.

Physicochemical Properties of 2-Methylbutyl Isovalerate

A thorough understanding of the physicochemical properties of **2-methylbutyl isovalerate** is essential for its effective analysis.

Property	Value	Reference
Synonyms	2-Methylbutyl 3-methylbutanoate, Isovaleric acid, 2-methylbutyl ester	[10][11]
CAS Number	2445-77-4	[1][2][10]
Molecular Formula	C10H20O2	[10][11]
Molecular Weight	172.26 g/mol	[1][2][11]
Boiling Point	191-195 °C	[1][2][3]
Density	0.858 g/mL at 25 °C	[1][2][3]
Refractive Index	n _{20/D} 1.414	[1][2]
Solubility	Insoluble in water; soluble in alcohol and oils	[3][4]
Organoleptic Profile	Fruity, apple, green, herbaceous, cheesy, wine-like	[1][2][3][5]
Taste Description	Fruity, estery with a berry, apple and tutti-frutti nuance at 5-15 ppm	[3]

Experimental Protocols

Analysis of 2-Methylbutyl Isovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and quantification of **2-methylbutyl isovalerate** from a liquid food matrix (e.g., fruit juice, wine).

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

- **Sample Collection:** Collect 10 mL of the liquid sample in a 50 mL screw-cap centrifuge tube.

- Internal Standard: Add 100 μ L of an internal standard solution (e.g., 10 ppm of ethyl isovalerate in ethanol) to the sample.
- Extraction: Add 10 mL of n-hexane to the tube.
- Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of volatile compounds.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
- Collection: Carefully transfer the upper organic layer (n-hexane) to a clean 2 mL GC vial using a Pasteur pipette.
- Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
- Analysis: The sample is now ready for GC-MS analysis.

b. GC-MS Parameters

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume	1 µL
Injector Temperature	250 °C
Injection Mode	Splitless
Oven Program	Initial temperature 40 °C (hold for 2 min), ramp at 5 °C/min to 250 °C (hold for 5 min)
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Range	m/z 35-350
Scan Mode	Full Scan and/or Selected Ion Monitoring (SIM) for quantification (Target ions for 2-methylbutyl isovalerate: 57, 70, 85, 101)

c. Data Analysis

- Identification: Identify **2-methylbutyl isovalerate** in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.
- Quantification: Quantify the concentration of **2-methylbutyl isovalerate** using a calibration curve prepared with standard solutions of known concentrations and the internal standard.

Sensory Evaluation

This protocol describes a descriptive sensory analysis to characterize the flavor profile of a product and the contribution of **2-methylbutyl isovalerate**.

a. Panelist Training

- Recruitment: Select 8-12 individuals with good sensory acuity and availability.
- Training: Train the panelists to identify and scale the intensity of relevant aroma attributes (e.g., fruity, apple, cheesy, green) using reference standards. For **2-methylbutyl isovalerate**, a dilution in a neutral medium (e.g., water or odorless oil) can be used as a reference.

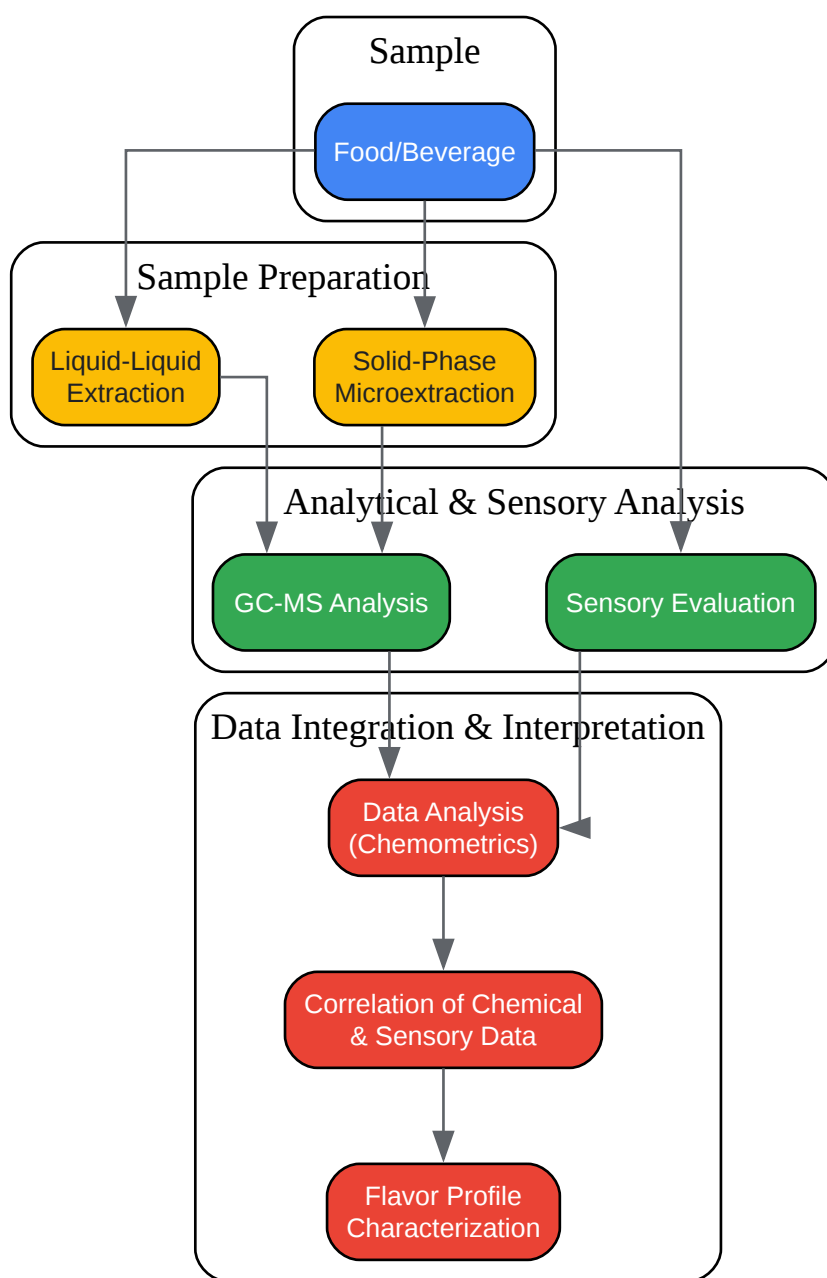
b. Evaluation Procedure

- Sample Presentation: Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature). Samples should be coded with random three-digit numbers.
- Evaluation: Ask panelists to evaluate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
- Data Collection: Collect the data from each panelist.

c. Data Analysis

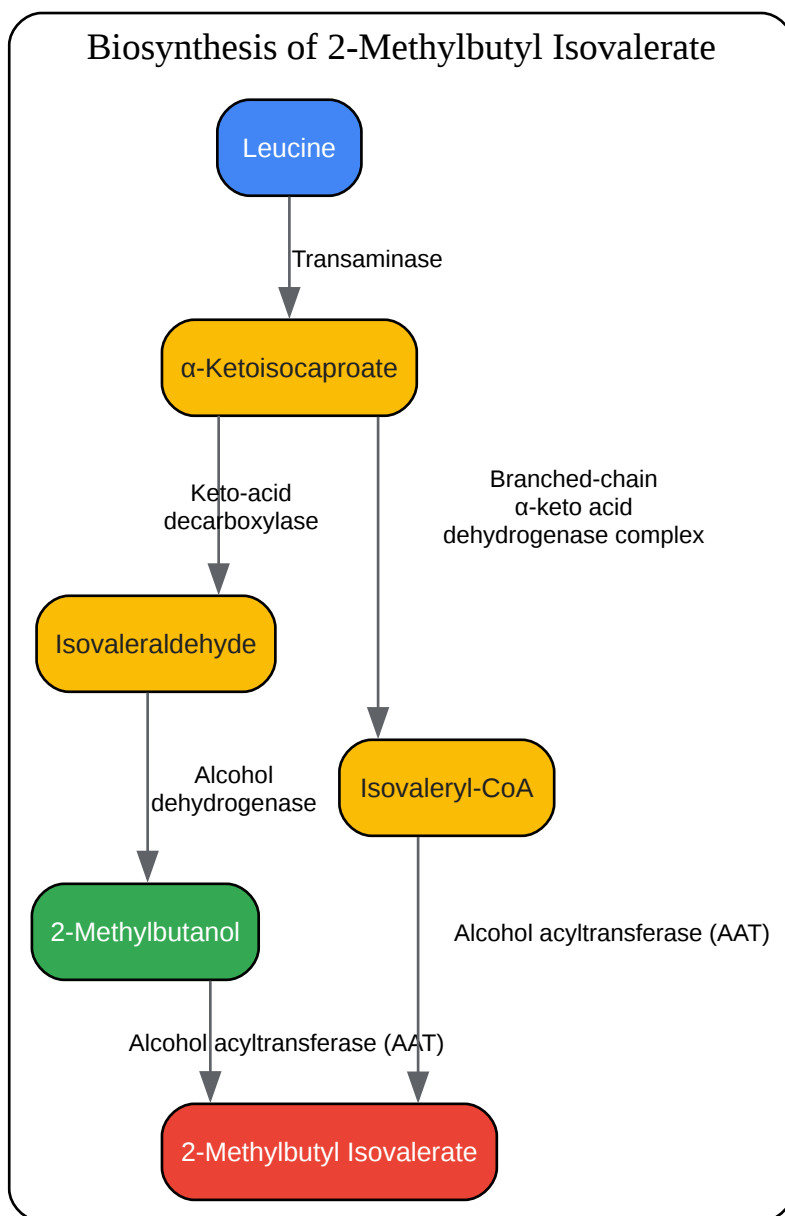
- Statistical Analysis: Analyze the sensory data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between samples.
- Correlation: Correlate the sensory data with the quantitative data from the GC-MS analysis to establish a relationship between the concentration of **2-methylbutyl isovalerate** and the perceived intensity of specific aroma attributes.

Diagrams



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Caption: A typical flavoromics workflow for food and beverage analysis.



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Caption: Proposed biosynthetic pathway of **2-methylbutyl isovalerate**.

Conclusion

The analysis of **2-methylbutyl isovalerate** is a key aspect of flavoromics research, providing valuable insights into the flavor chemistry of various food and beverage products. The protocols detailed in this application note offer a robust framework for the accurate quantification and sensory characterization of this important flavor compound. By integrating analytical and

sensory data, researchers and industry professionals can better understand and control the factors that contribute to desirable flavor profiles, leading to improved product quality and consumer satisfaction.

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